4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde
Overview
Description
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxolane ring through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde typically involves the condensation of benzaldehyde derivatives with 1,3-dioxolane. One common method includes the use of dimethyldichlorosilane as a dehydrating agent to facilitate the reaction between acetone and ethylene glycol, forming the 1,3-dioxolane ring . The reaction is carried out under reflux conditions, often in the presence of an acid catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the ethoxy linker.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolane rings and a diazene oxide group.
Uniqueness
4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the ethoxy linker, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-9-10-1-3-11(4-2-10)14-6-5-12-15-7-8-16-12/h1-4,9,12H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWLAXJONIJDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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